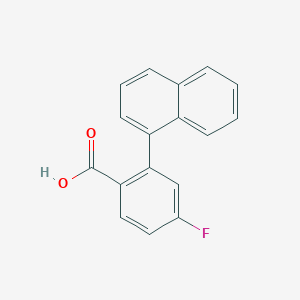

4-Fluoro-2-(naphthalen-1-yl)benzoic acid

Description

4-Fluoro-2-(naphthalen-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a naphthalene substituent at the 2-position of the benzoic acid core.

Properties

IUPAC Name |

4-fluoro-2-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-12-8-9-15(17(19)20)16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCWFEDSKPSLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(naphthalen-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of naphthalene and a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-(naphthalen-1-yl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify its reactivity, leading to the development of novel compounds with desired properties.

Biological Studies

This compound is utilized in biological research to explore enzyme interactions and metabolic pathways. The presence of the fluorine atom enhances its binding affinity to specific targets, making it valuable for studying biological mechanisms and potential therapeutic applications.

Material Science

In material science, this compound is employed in the production of specialty chemicals and materials. Its unique properties contribute to the development of polymers, coatings, and other materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

Research has indicated that similar compounds exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus. Investigations into this compound may reveal its potential as an antimicrobial agent through mechanisms involving disruption of bacterial cell membranes.

Case Study 2: Drug Development

A study focused on fluorinated benzoic acids highlighted their role in drug development, particularly in designing inhibitors for specific enzymes involved in disease pathways. The unique electronic properties imparted by fluorine enhance the pharmacokinetic profiles of these compounds .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and naphthalene moiety contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Conformational Effects

- 4-Fluoro-2-(naphthalen-1-yl)benzoic acid vs. 4-Fluoro-2-(phenylamino)benzoic acid (): The naphthalen-1-yl group introduces steric bulk and extended π-conjugation compared to the phenylamino group. In the phenylamino derivative, the aromatic rings form dihedral angles of ~55°, stabilized by intramolecular N–H···O hydrogen bonds . The naphthalene substituent likely induces greater torsional strain but enhances hydrophobic interactions.

- 5-(3-Fluoro-1H-pyrazol-4-yl)-2-[(naphthalen-2-yl)oxy]benzoic acid (): This compound replaces the naphthalen-1-yl group with a naphthalen-2-yloxy moiety.

Hydrogen Bonding and Crystal Packing

- 4-Fluoro-2-(phenylamino)benzoic acid forms O–H···O hydrogen-bonded acid dimers and weaker C–H···F interactions in its crystal lattice .

- 4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic acid (): With three hydrogen-bond donors (OH, NH, COOH), this compound exhibits stronger intermolecular interactions, leading to higher melting points and reduced solubility in nonpolar solvents.

Reactivity of Fluorine and Naphthalene Groups

- The fluorine atom in the 4-position deactivates the benzene ring toward electrophilic substitution but enhances acidity (pKa ~2–3 for similar fluorobenzoic acids) .

- The naphthalen-1-yl group may participate in π-π stacking, as seen in 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid () , where aromatic stacking stabilizes the crystal lattice.

Physicochemical Properties

Table 1: Comparative Properties of Selected Benzoic Acid Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| This compound* | ~266.26 | N/A | COOH, F, naphthalen-1-yl | 1 (COOH), 3 (O, F, π-system) |

| 4-Fluoro-2-(phenylamino)benzoic acid | 245.23 | N/A | COOH, F, NHPh | 2 (COOH, NH), 3 (O, F) |

| 4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic acid | 293.3 | N/A | COOH, OH, NH, naphthalene | 3 (COOH, OH, NH), 4 (O, N) |

| (E)-4-((3-Hydroxy-4-nitros-naphthalen-1-yl)diazenyl)benzoic acid | 321.1 | 266–268 | COOH, NO, N=N, OH | 2 (COOH, OH), 5 (O, N) |

*Estimated based on molecular formula C₁₇H₁₁FO₂.

Solubility and Extraction Behavior

- Fluorobenzoic acids exhibit higher lipophilicity than non-fluorinated analogs, as seen in benzoic acid (m = 0.98) vs. 4-fluorobenzoic acid (m = 1.2) in emulsion liquid membranes .

Biological Activity

4-Fluoro-2-(naphthalen-1-yl)benzoic acid, a compound with the molecular formula C15H11F O2, is recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a fluorine atom and a naphthalene moiety, which contribute to its unique chemical properties. The presence of these functional groups enhances its lipophilicity and may influence its interactions with biological targets.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The fluorine atom is believed to enhance binding affinity due to its electronegativity, affecting the compound's pharmacokinetic properties.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival pathways, particularly targeting anti-apoptotic proteins such as Bcl-2 family members.

- Receptor Modulation : It may also act as a modulator of certain receptors involved in inflammatory responses.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has been reported to selectively inhibit Mcl-1 and Bfl-1 proteins, leading to enhanced cell death in lymphoma models .

Antimicrobial Properties

Preliminary data suggest that this compound possesses antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics .

Case Study 1: Anticancer Research

A study published in Nature demonstrated that derivatives of benzoic acid, including this compound, were evaluated for their ability to inhibit the growth of cancer cells. The results showed that this compound effectively reduced cell viability in multiple cancer types by triggering apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated promising results with MIC values indicating significant antibacterial activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H11F O2 |

| CAS Number | 1183282-74-7 |

| Anticancer Activity (IC50) | Varies by cell line |

| Antimicrobial Activity (MIC) | 0.16–11.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.